4,6-Dichloropyrimidine

Catalog No.
S703631
CAS No.
1193-21-1
M.F
C4H2Cl2N2
M. Wt
148.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloropyrimidine

CAS Number

1193-21-1

Product Name

4,6-Dichloropyrimidine

IUPAC Name

4,6-dichloropyrimidine

Molecular Formula

C4H2Cl2N2

Molecular Weight

148.98 g/mol

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-2-7-3/h1-2H

InChI Key

XJPZKYIHCLDXST-UHFFFAOYSA-N

SMILES

C1=C(N=CN=C1Cl)Cl

Synonyms

4,6-Dichloro-pyrimidine; NSC 37530;

Canonical SMILES

C1=C(N=CN=C1Cl)Cl

Organic chemistry:

  • Synthesis of new compounds: 4,6-Dichloropyrimidine is a versatile building block for the synthesis of new heterocyclic compounds with potential applications in medicinal chemistry and materials science. Researchers have used it to synthesize various derivatives, such as triazines, thiadiazoles, and quinazolinones. Source: Sigma-Aldrich product page for 4,6-Dichloropyrimidine:

Medicinal chemistry:

  • Drug discovery: Some 4,6-Dichloropyrimidine derivatives exhibit promising biological activities, making them interesting candidates for further drug discovery efforts. Studies have explored their potential as antitumor agents, antimicrobials, and antiviral agents. Source: National Library of Medicine, PubChem entry for 4,6-Dichloropyrimidine:

4,6-Dichloropyrimidine is a chlorinated derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyrimidine ring. Its chemical formula is C4H2Cl2N2C_4H_2Cl_2N_2, and it has a molecular weight of approximately 151.98 g/mol. This compound appears as a solid at room temperature, with a melting point of around 68 °C and a boiling point of approximately 176 °C . Due to its structure, 4,6-dichloropyrimidine exhibits unique reactivity and biological properties that make it significant in various chemical applications.

Typical of chlorinated heterocycles. It can undergo nucleophilic substitution reactions where the chlorine atoms can be replaced by various nucleophiles, such as amines or alcohols. Additionally, it can be involved in coupling reactions with other aromatic compounds, leading to the formation of more complex structures. The compound can also participate in cyclization reactions to form larger heterocyclic systems .

Research indicates that 4,6-dichloropyrimidine exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown effectiveness against various bacterial strains. The compound’s structure allows it to interfere with biological pathways, making it a candidate for further pharmacological evaluation . Moreover, it has been associated with anti-inflammatory properties in some studies.

The synthesis of 4,6-dichloropyrimidine can be achieved through several methods:

  • Chlorination of 4,6-Dihydroxypyrimidine: This method involves reacting 4,6-dihydroxypyrimidine with phosphorus oxychloride in the presence of a base such as N,N-diisopropylethylamine at elevated temperatures (25 °C to 120 °C) to yield 4,6-dichloropyrimidine .
  • Using Thionyl Chloride: Another approach includes treating 4,6-dihydroxypyrimidine with thionyl chloride and dichloroethane under reflux conditions. This method allows for controlled chlorination and purification of the product .
  • Alternative Scalable Processes: Recent studies have proposed scalable methods that involve intermediate compounds and controlled reaction conditions to enhance yield and safety during synthesis .

4,6-Dichloropyrimidine finds applications across various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of antiviral and antibacterial drugs.
  • Agricultural Chemicals: The compound is utilized in developing pesticides due to its biological activity against pests.
  • Material Science: It is used in synthesizing polymers and other materials that require chlorinated pyrimidine derivatives.

Studies on the interactions of 4,6-dichloropyrimidine with biological systems have revealed its potential for causing skin sensitization and serious eye damage upon contact. Safety data indicate that proper handling precautions are necessary due to its corrosive nature . Further research is needed to fully understand the compound's interaction mechanisms with specific biological targets.

Several compounds share structural similarities with 4,6-dichloropyrimidine. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
2,4-DichloropyrimidineChlorine at positions 2 and 4Different reactivity patterns due to chlorine placement
5-Chloro-2-methylpyrimidineChlorine at position 5Exhibits different biological activity; less studied
Pyrimidine-2-thiolSulfur atom instead of chlorineDifferent functional properties; used in different applications

The presence of chlorine atoms at the specific positions (4 and 6) in 4,6-dichloropyrimidine significantly influences its reactivity and biological activity compared to these similar compounds. This specificity makes it particularly valuable in medicinal chemistry and agricultural applications.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (15.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (45.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

1193-21-1

Wikipedia

4,6-Dichloropyrimidine

Dates

Modify: 2023-09-19
Compounds from Adrian, F.J. et al. "Allosteric inhibitors of Bcr-abl-dependent cell proliferation" Nature Chemical Biology, 2006. doi:10.1036/nchembio760. http://www.nature.com/naturechemicalbiology

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